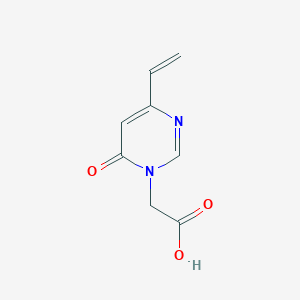

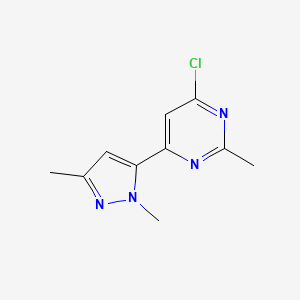

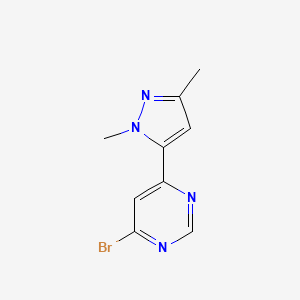

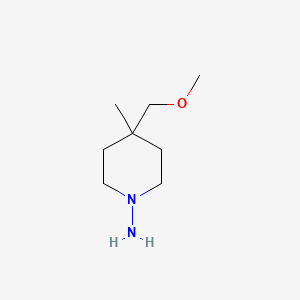

![molecular formula C9H10O2S B1481193 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanethiol CAS No. 2024079-37-4](/img/structure/B1481193.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanethiol

Descripción general

Descripción

2,3-Dihydrobenzo[b][1,4]dioxin is a chemical compound that is often used in the synthesis of various pharmaceuticals . It is also found in some natural products .

Synthesis Analysis

The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin derivatives has been discussed in several studies . One common method involves the use of methyl acrylate, bromation, formation of the 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride piperidine .Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzo[b][1,4]dioxin derivatives has been analyzed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involving 2,3-Dihydrobenzo[b][1,4]dioxin derivatives have been studied. For instance, one reaction mechanism was proposed as an intramolecular aromatic electrophilic substitution of 1-bromo-2-(aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS, and the subsequent DMSO nucleophilic ring opening reaction of thiiran-1-iums followed by the water displacement .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydrobenzo[b][1,4]dioxin derivatives can vary. For instance, the solvent used can affect the absorption spectra of the compound .Aplicaciones Científicas De Investigación

Conducting Polymers and Electrochromic Materials

A significant application area for derivatives of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanethiol is in the development of π-conjugated donor–acceptor–donor type polymers. These materials exhibit tunable electrochromic properties, where the optical characteristics such as color and band gaps can be manipulated by altering the donor substituents. For example, polymers synthesized from these derivatives have been shown to change color from blue to green in their neutral state, depending on the donor strength, making them suitable for applications in electrochromic devices and electronic displays (Tarkuç, Udum, & Toppare, 2009).

Synthesis of Organic Compounds with Antimicrobial Properties

Another application is in the synthesis of organic compounds with potential antimicrobial properties. Derivatives of this compound have been utilized to create tri-fluorinated chalcones that exhibit significant antimicrobial activity. These compounds were synthesized using Claisen-Schmidt condensation reactions and demonstrated potent antibacterial and antifungal effects, which could be attributed to their optimized molecular structures and electronic properties (Shinde, Adole, & Jagdale, 2021).

Molecular Design for Organic Light-Emitting Devices (OLEDs)

Research into twisted dihydrobenzodioxin phenanthroimidazole derivatives has shown that these compounds can be designed for use in non-doped blue organic light-emitting devices (OLEDs). The molecular design involving these derivatives enables the efficient up-conversion of triplets to singlets, contributing to the electroluminescent process. This makes them promising candidates for the development of OLEDs with high luminance and efficiency (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).

Development of Novel B-Raf Kinase Inhibitors

In the pharmaceutical research domain, novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives have been synthesized and evaluated as inhibitors of B-Raf kinase, a target for cancer therapy. These compounds have shown potent inhibitory activity against the B-Raf(V600E) mutation and human melanoma cell lines, suggesting their potential as therapeutic agents for treating melanoma and other cancers characterized by B-Raf mutations (Yang et al., 2012).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-4,7,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVRCIMSASVSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.